molecular formula C8H9IN2 B2600479 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 945600-06-6

5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B2600479
CAS No.: 945600-06-6
M. Wt: 260.078
InChI Key: JIWNEQCEIHUEIA-UHFFFAOYSA-N
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Description

5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines It is characterized by the presence of an iodine atom at the 5th position of the naphthyridine ring

Scientific Research Applications

5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its use in the development of organic electronic materials, such as light-emitting diodes and solar cells.

    Biological Studies: It serves as a probe in biological studies to investigate various biochemical pathways and interactions.

    Chemical Biology: The compound is utilized in chemical biology for the development of molecular sensors and imaging agents.

Safety and Hazards

The compound has several hazard statements: H302+H312+H332;H315;H319;H335 . Precautionary statements include P280;P301+P312 .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, including 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine, has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving the synthesis process and exploring the potential applications of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through several methods. One common approach involves the iodination of 1,2,3,4-tetrahydro-1,8-naphthyridine. This can be done using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the 5th position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are employed in coupling reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. The iodine atom plays a crucial role in the compound’s reactivity and binding affinity. It can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-1,8-naphthyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine:

Uniqueness

5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding characteristics. This makes it particularly valuable in applications requiring specific interactions or modifications that are not achievable with other halogenated derivatives.

Properties

IUPAC Name

5-iodo-1,2,3,4-tetrahydro-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5H,1-2,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWNEQCEIHUEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2NC1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-(3-chloropropyl)-2-fluoro-4-iodopyridine (5.0 g, 17 mmol), NH4OH (100 mL, 800 mmol), ammonium acetate (18 g, 230 mmol), potassium iodide (5.5 g, 33 mmol), potassium carbonate (12 g, 87 mmol) and DMF (26 mL) was heated at 60° C. for 8 h. The mixture allowed to cool, and diluted with EtOAc. The layers were separated and the organic layer was washed with brine, dried with MgSO4, then concentrated under reduced pressure. The residue was purified by column chromatography on silica gel using CombiFlash® apparatus, eluting with 0 to 50% EtOAc in hexanes, to give the sub-title compound (3.0 g, 69% yield). LCMS calc. for C8H10IN2(M+H)+: m/z=261.0. Found: 261.1.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
69%

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